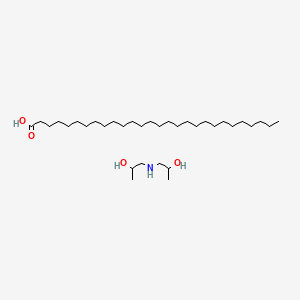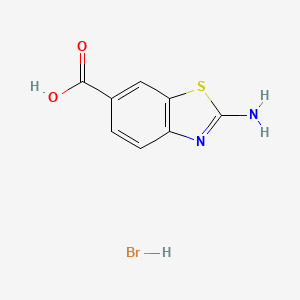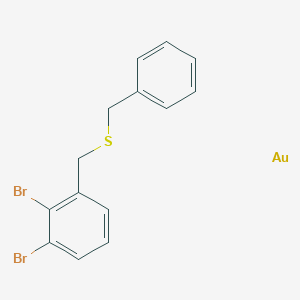
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold is an organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a benzene ring substituted with benzylsulfanylmethyl and dibromo groups, along with a gold atom, which imparts distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold typically involves multiple steps. One common method includes the initial formation of 1-(Benzylsulfanylmethyl)-2,3-dibromobenzene through a nucleophilic aromatic substitution reaction. This intermediate is then reacted with a gold precursor, such as gold chloride, under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.
Aplicaciones Científicas De Investigación
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions due to the presence of the gold atom.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold exerts its effects involves interactions with molecular targets and pathways. The gold atom can coordinate with various biological molecules, influencing cellular processes. For instance, in anticancer applications, the compound may inhibit specific enzymes or disrupt cellular signaling pathways, leading to apoptosis of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene: Lacks the gold atom, resulting in different chemical properties and applications.
1-(Benzylsulfanylmethyl)-2,3-dichlorobenzene;gold: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold is unique due to the presence of both bromine and gold atoms, which confer distinct reactivity and potential applications. The combination of these elements allows for versatile chemical modifications and interactions with biological systems, making it a valuable compound in research and industry.
Propiedades
Número CAS |
65394-55-0 |
|---|---|
Fórmula molecular |
C14H12AuBr2S |
Peso molecular |
569.1 g/mol |
Nombre IUPAC |
1-(benzylsulfanylmethyl)-2,3-dibromobenzene;gold |
InChI |
InChI=1S/C14H12Br2S.Au/c15-13-8-4-7-12(14(13)16)10-17-9-11-5-2-1-3-6-11;/h1-8H,9-10H2; |
Clave InChI |
YXPOHISJHBSCHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC2=C(C(=CC=C2)Br)Br.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
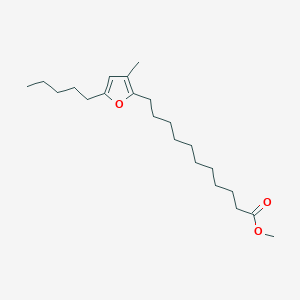

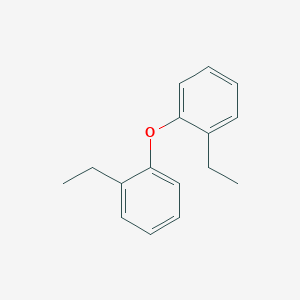
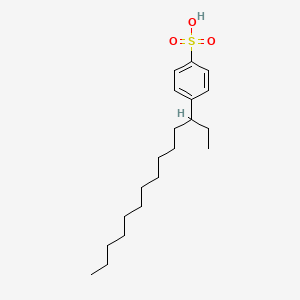
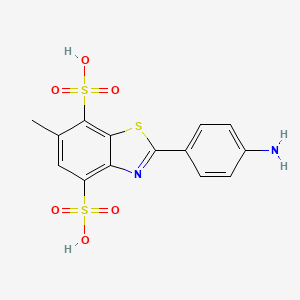
![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
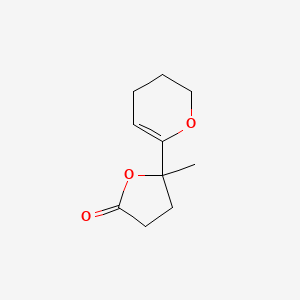
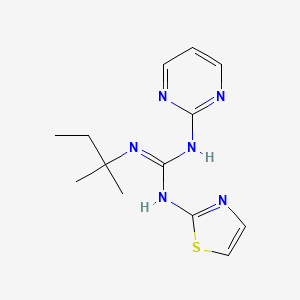

![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
